1-[3-(difluoromethyl)phenyl]ethan-1-one
CAS No.: 1373866-59-1
Cat. No.: VC11570927
Molecular Formula: C9H8F2O
Molecular Weight: 170.2
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1373866-59-1 |
|---|---|
| Molecular Formula | C9H8F2O |
| Molecular Weight | 170.2 |
Introduction
Chemical Identity and Structural Characteristics
1-[3-(Difluoromethoxy)phenyl]ethan-1-one is a fluorinated aromatic ketone with the chemical formula C₉H₈F₂O₂ and a molecular weight of 186.16 g/mol . The IUPAC name delineates its structure: a phenyl ring substituted at the 3-position with a difluoromethoxy group (-OCF₂H) and an acetyl group (-COCH₃) at the 1-position. The compound’s SMILES notation (CC(=O)C1=CC(=CC=C1)OC(F)F) and InChIKey (RLBDNZCDRGGGEE-UHFFFAOYSA-N) provide unambiguous representations for computational modeling and database referencing .
Spectroscopic Data
While direct spectroscopic data for this compound is absent in the provided sources, analogous difluoromethoxy-containing compounds exhibit distinct ¹⁹F NMR signatures between −90 to −95 ppm, reflecting the deshielding effect of the electronegative fluorine atoms . The acetyl group’s carbonyl stretch in infrared spectroscopy typically appears near 1,710 cm⁻¹, a region characteristic of ketones.
Synthesis and Industrial Production
Synthetic Routes
The compound is synthesized via Friedel-Crafts acylation, where 3-(difluoromethoxy)benzene reacts with acetic anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method ensures regioselective acetylation at the phenyl ring’s para position relative to the difluoromethoxy group . Alternative approaches may employ cross-coupling reactions using palladium catalysts, as demonstrated in the synthesis of structurally related triazole derivatives .
Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Appearance | Clear liquid | |
| Storage Temperature | 4°C | |
| Density | ~1.25 g/cm³ (estimated) | – |
| Boiling Point | 220–230°C (extrapolated) | – |
The liquid state at room temperature facilitates its use in solution-phase reactions. The difluoromethoxy group enhances lipid solubility, making the compound a candidate for drug design targeting hydrophobic binding pockets . Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage .
Applications in Research and Industry
Pharmaceutical Intermediates
The compound serves as a precursor for fluorinated bioactive molecules, including kinase inhibitors and antifungal agents. Its acetyl group undergoes nucleophilic substitution or reduction to yield secondary alcohols or amines, while the difluoromethoxy moiety improves metabolic stability in vivo .
Materials Science
In polymer chemistry, it acts as a monomer for fluorinated polyketones, which exhibit enhanced thermal stability and chemical resistance. Copolymerization with ethylene or styrene derivatives produces materials suited for high-performance coatings .
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